molecular formula C21H21N5O2 B10996861 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide

Cat. No.: B10996861
M. Wt: 375.4 g/mol
InChI Key: AEQLTFNYRGEUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 2-(1H-indol-3-yl)ethyl group at position 3 and a 2-(2-methoxyphenyl)acetamide moiety at position 5. The 2-methoxyphenyl group in the acetamide may influence electron distribution and metabolic stability.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N5O2/c1-28-18-9-5-2-6-14(18)12-20(27)24-21-23-19(25-26-21)11-10-15-13-22-17-8-4-3-7-16(15)17/h2-9,13,22H,10-12H2,1H3,(H2,23,24,25,26,27)

InChI Key

AEQLTFNYRGEUFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from hydrazine and thioureas undergo cyclization in acidic or basic conditions. For example:

  • Reagents : Hydrazine hydrate, carbon disulfide, and 2-methoxyphenylacetic acid.

  • Conditions : Reflux in ethanol with catalytic HCl yields the triazole-thione intermediate.

  • Yield : ~60–70% after recrystallization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers regioselective triazole formation:

  • Azide Preparation : 2-(2-Methoxyphenyl)acetamide is converted to an azide using sodium azide and a halide precursor.

  • Alkyne Component : Propargylamine derivatives of indole-3-ethyl are synthesized via Sonogashira coupling.

  • Conditions : CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at room temperature.

  • Yield : 75–85% with >95% regioselectivity.

Indole-Ethyl Group Incorporation

The indole-ethyl side chain is introduced via alkylation or nucleophilic substitution.

Alkylation of Triazole-Thione

  • Reagents : 3-(2-Bromoethyl)-1H-indole and K₂CO₃ in DMF.

  • Conditions : 70°C for 12–24 hours under nitrogen.

  • Yield : 50–65%, with purification via column chromatography (hexane/ethyl acetate).

Buchwald-Hartwig Amination

For more complex substrates, palladium-catalyzed coupling ensures efficient C–N bond formation:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C.

  • Yield : 70–80%.

Acetamide Functionalization

The final acylation step attaches the 2-methoxyphenyl group to the triazole-indole scaffold.

Activation with CDI

Carbonyldiimidazole (CDI) activates the carboxylic acid for amide bond formation:

  • Reagents : 2-Methoxyphenylacetic acid, CDI, and triazole-indole intermediate.

  • Conditions : Stirring in acetonitrile at room temperature for 6 hours.

  • Yield : 80–90% after silica gel purification.

Schotten-Baumann Reaction

Aqueous-phase acylation minimizes side reactions:

  • Reagents : Acetyl chloride, NaOH solution.

  • Conditions : Dropwise addition at 0°C, followed by stirring at room temperature.

  • Yield : 65–75%.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Triazole Cyclization : Ethanol outperforms DMF due to better solubility of intermediates.

  • CuAAC : tert-Butanol/water mixtures enhance reaction rates by stabilizing copper intermediates.

Catalytic Systems

  • Copper Removal : Post-reaction treatment with EDTA washes eliminates residual Cu²⁺, improving product purity.

  • Ligand Effects : Bidentate ligands like TBTA increase CuAAC efficiency by stabilizing Cu(I).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • HPLC : Reverse-phase C18 columns for final product polishing.

Spectroscopic Data

Characteristic Value/Peak Source
¹H NMR (300 MHz, DMSO-d₆) δ 8.21 (s, 1H, triazole), δ 7.55 (d, J=8.1 Hz, indole H4), δ 3.86 (s, 3H, OCH₃)
¹³C NMR (75 MHz, DMSO-d₆) δ 169.8 (C=O), δ 151.2 (triazole C3), δ 112.4 (indole C3)
HRMS (ESI-TOF) m/z 433.1987 [M+H]⁺ (calc. 433.1984)

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages Limitations
Thiosemicarbazide Route 60–70%>95%Low cost, minimal metal useLonger reaction times
CuAAC Route 75–85%>98%High regioselectivity, scalabilityCopper removal required
Buchwald-Hartwig 70–80%>97%Efficient C–N couplingPalladium catalyst cost

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methoxyphenyl halides with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The methoxyphenyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Structural Similarities and Variations

Common Features :

  • 1,2,4-Triazole Core : Present in all compared compounds, contributing to diverse bioactivities through hydrogen bonding and metal coordination .
  • Acetamide Linkage : Facilitates interactions with biological targets via hydrogen bonding (e.g., ’s compounds 38–39 and ’s C3) .

Key Structural Differences :

Compound Name/ID Substituents on Triazole Bioactivity Context Evidence Source
Target Compound 3: 2-(1H-Indol-3-yl)ethyl; 5: 2-methoxyphenylacetamide Hypothesized anticancer/enzyme inhibition
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) 5: Sulfanyl; Acetamide linked to 2-fluorobenzyl Antimicrobial (MIC: 8–16 µg/mL)
C20209924 3: 3-Pyridinyl; Ethyl linkage to indoline Computational study (Cdc34 inhibition)
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide Indole substituted with 4-chlorobenzoyl and pyridinyl CYP51 inhibition (antiprotozoal)
C3 () 2-Methoxyphenylacetamide; Piperazine-sulfanyl LasR inhibition (anti-quorum sensing)
  • Indole vs. Other Aromatic Groups : The target’s indole-ethyl group (as in and ) may enhance hydrophobic interactions compared to fluorophenyl () or pyridinyl () substituents.
  • Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target and ’s C3 could improve solubility over halogenated analogs (e.g., ’s 4-chlorobenzoyl) .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The 2-methoxyphenyl group (target, ) may enhance aqueous solubility relative to halogenated or non-polar substituents () .

Biological Activity

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide is a synthetic compound that incorporates both indole and triazole moieties, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N6O3, with a molecular weight of approximately 406.4 g/mol. The presence of the indole and triazole structures is significant as these groups are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC21H22N6O3
Molecular Weight406.4 g/mol
IUPAC NameThis compound
CAS Number1574463-77-6

Antimicrobial Activity

Research has indicated that compounds containing the indole and triazole motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate significant antibacterial and antifungal activities. The compound has been tested against various microbial strains, revealing promising results.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like fluconazole.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250
Candida albicans0.0156

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cellular signaling pathways.

Mechanism of Action
The indole moiety may interact with specific receptors or enzymes involved in cancer progression, while the triazole ring enhances the stability and bioactivity of the compound. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or triazole rings can significantly influence potency and selectivity against various biological targets.

Key Findings:

  • Indole Substituents : Modifications on the indole ring can enhance binding affinity to biological targets.
  • Triazole Variants : Different substitutions on the triazole ring can alter antimicrobial and anticancer activities.

Q & A

Basic: What is the synthetic route for N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 1,2,4-triazole core through cyclization of substituted hydrazides or thiourea derivatives.
  • Step 2 : Functionalization of the triazole ring with an indole-ethyl group via nucleophilic substitution or coupling reactions (e.g., using 3-(2-chloroethyl)indole intermediates).
  • Step 3 : Introduction of the 2-(2-methoxyphenyl)acetamide moiety via amide bond formation, often employing coupling agents like EDCI or HATU in anhydrous solvents such as DMF or THF .
  • Key catalysts : Pyridine and Zeolite (Y-H) have been used to accelerate cyclization steps at 150°C under reflux .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Optimization strategies include:

  • Catalyst screening : Zeolite (Y-H) enhances regioselectivity in triazole ring formation, reducing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tert-butanol/water mixtures facilitate 1,3-dipolar cycloaddition reactions .
  • Temperature control : Reflux conditions (150°C) are critical for completing cyclization steps without decomposition .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: What methodologies are used to assess its antiproliferative activity?

  • In vitro assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM.
  • Controls : Cisplatin or doxorubicin are used as positive controls.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression models .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise due to:

  • Cell line variability : Test across multiple lines (e.g., solid tumors vs. leukemias) to confirm specificity .
  • Assay conditions : Standardize incubation times (48–72 hrs) and serum-free media to avoid interference .
  • Metabolic stability : Use liver microsomes to assess compound degradation, which may explain potency discrepancies .
  • Statistical validation : Triplicate experiments with ANOVA analysis ensure reproducibility .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • NMR : ¹H and ¹³C NMR verify indole NH (~10 ppm), triazole protons (7.5–8.5 ppm), and methoxy groups (3.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.1749) .
  • IR spectroscopy : Peaks at 1670–1680 cm⁻¹ confirm amide C=O bonds .

Advanced: How to determine its binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., EGFR or tubulin) based on the indole-triazole scaffold .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Basic: What are the stability profiles of this compound under different storage conditions?

  • Short-term stability : Stable in DMSO at -20°C for 1 month (degradation <5%).
  • Long-term stability : Lyophilized powders remain stable at -80°C for 6 months.
  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >9), forming hydrolyzed byproducts .

Advanced: How to design analogs to improve pharmacokinetic properties?

  • Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance membrane permeability (logP <3) .
  • Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated oxidation .
  • Solubility : Incorporate polar substituents (e.g., -OH, -SO₃H) while maintaining activity via SAR studies .

Basic: What in vivo models are suitable for preclinical testing?

  • Xenograft models : Subcutaneous implantation of HT-29 colon cancer cells in nude mice, with daily oral dosing (10–50 mg/kg) for 4 weeks.
  • Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and hematological parameters .
  • Biodistribution : Radiolabeled analogs (e.g., ¹⁴C) track compound accumulation in tumors vs. healthy tissues .

Advanced: How to address low aqueous solubility in formulation studies?

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability (particle size <200 nm, PDI <0.2) .
  • Co-solvent systems : Ethanol/Cremophor EL mixtures improve solubility in parenteral formulations .
  • Salt formation : Hydrochloride salts increase water solubility by >10-fold without altering activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.